molecular formula C11H10O2 B1581671 6-Methoxy-2-naphthol CAS No. 5111-66-0

6-Methoxy-2-naphthol

Cat. No. B1581671
CAS RN: 5111-66-0
M. Wt: 174.2 g/mol
InChI Key: WWPKRXOOVICNJY-UHFFFAOYSA-N
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Description

6-Methoxy-2-naphthol is a chemical compound with the molecular formula C11H10O2 . It is also known by other names such as 2-Hydroxy-6-methoxynaphthalene and 6-Methoxynaphthalen-2-ol .


Synthesis Analysis

6-Methoxy-2-naphthol can be prepared by reacting 2-bromo 6-methoxy naphthalene with triethylorthoformate via a Grignard reaction . Another method involves the synthesis of (6-methoxy-2-naphthyl) propanamide derivatives, which have shown potential antibacterial activity .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-2-naphthol consists of 11 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The average mass is 174.196 Da and the monoisotopic mass is 174.068085 Da .


Chemical Reactions Analysis

6-Methoxy-2-naphthol is a reactant in the development of sirtuin inhibitors from pyrazolone and isoxazol-5-one cambinol analogs . It can also be used in the synthesis of (6-methoxy-2-naphthyl) propanamide derivatives .


Physical And Chemical Properties Analysis

6-Methoxy-2-naphthol has a density of 1.2±0.1 g/cm3, a boiling point of 336.7±15.0 °C at 760 mmHg, and a flash point of 211.8±5.3 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .

Scientific Research Applications

Application 1: Antibacterial Activity

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : A novel series of (6-methoxy-2-naphthyl) propanamide derivatives were synthesized and evaluated for their potential antibacterial activity .
  • Methods of Application : The minimum inhibitory concentration of these compounds were determined by microdilution technique against five known strains of bacteria .
  • Results or Outcomes : Compounds 2d and 2j showed potent antibacterial activity against B. subtilis (minimal inhibitory concentrations 1.95 µg/ml). Also, compound 6 showed potent antibacterial activity against S. pneumonia (minimal inhibitory concentrations 1.95 µg/ml) compared to Naproxen (7.81, 15.63 µg/ml) and the reference drug Ampicillin (7.81 µg/ml) .

Application 2: Development of Sirtuin Inhibitors

  • Scientific Field : Biochemistry .
  • Summary of the Application : 6-Methoxy-2-naphthol is used as a reactant in the development of sirtuin inhibitors from pyrazolone and isoxazol-5-one cambinol analogs .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Application 3: FABI Inhibitor

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : A novel series of (6-methoxy-2-naphthyl) propanamide derivatives were synthesized and evaluated for their potential antibacterial activity as FABI inhibitor .
  • Methods of Application : The minimum inhibitory concentration of these compounds were determined by microdilution technique against five known strains of bacteria .
  • Results or Outcomes : Compounds 2j and 2k exhibited more potent antibacterial activity than the reference drugs (Gentamicin and Ampicillin) against all the test strains of bacteria .

Application 4: Metabolite of Nabumetone

  • Scientific Field : Pharmacology .
  • Summary of the Application : 6-Methoxy-2-naphthol is a metabolite of nabumetone, a phototoxic nonsteroidal anti-inflammatory drug .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

properties

IUPAC Name

6-methoxynaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPKRXOOVICNJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199117
Record name 6-Methoxy-2-naphthol
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-naphthol

CAS RN

5111-66-0
Record name 6-Methoxy-2-naphthol
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Record name 5111-66-0
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Record name 6-Methoxy-2-naphthol
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Record name 6-Methoxy-2-naphthol
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Record name 6-METHOXY-2-NAPHTHOL
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Synthesis routes and methods

Procedure details

Potassium carbonate (1.244 g) was added to a solution of commercially available 2,6-dihydroxynaphthalene (961 mg) in N,N-dimethylformamide (100 ml), and the admixture was stirred at room temperature for 30 minutes. Dimethyl sulfate (1.14 ml) was slowly added dropwise to the mixture and the resulting mixture was further stirred at room temperature overnight. The reaction mixture thus prepared was neutralized with a 2N HCl solution and then partitioned between water and ethyl acetate, and the ethyl acetate layer was dried with anhydrous magnesium sulfate. After removing the solvent by distillation under reduced pressure, the resulting residue was purified by column chromatography on silica gel (eluting with chloroform/ethyl acetate) to obtain 307 mg of the title compound (yield: 29%).
Quantity
1.244 g
Type
reactant
Reaction Step One
Quantity
961 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.14 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
29%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
126
Citations
J Cui, S Li - Journal of the Chinese Chemical Society, 2013 - Wiley Online Library
… 2,6-naphthalenediol or 6-methoxy-2-naphthol as the start… 6-methoxy-2-naphthol served as the starting material but the conversion of the bromine atom in 5-bromo-6methoxy-2-naphthol …
Number of citations: 6 onlinelibrary.wiley.com
RL Kidwell, SD Darling - Tetrahedron Letters, 1966 - Elsevier
… The solids were collected and dried giving 14.0 g (80.5@ of 6-methoxy-2-naphthol (IV), mp 145-147; lit,.: 150-151 (4b). The NMR spectrum in deutero-chloroform showed absorption …
Number of citations: 5 www.sciencedirect.com
AEGE Amr, HKA El-Mawgoud… - Journal of …, 2017 - ingentaconnect.com
… 5, via reaction of 6-methoxy-2naphthol 1 with a mixture of 3,5-dibromo-2-methoxybenzaldehyde 2 and malononitrile 3 and also, by the reaction of 6-methoxy-2-naphthol 1 with 2-(3,5-…
Number of citations: 4 www.ingentaconnect.com
AH Halawa, AM El-Agrody, AEGE Amr… - Journal of …, 2017 - ingentaconnect.com
… 3-Amino-1-(2,6-difluorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile (4) was synthesized via one-pot three component condensation of the 6-methoxy-2-naphthol (1), …
Number of citations: 1 www.ingentaconnect.com
RM Okasha, AEGE Amr, AM El-Agrody… - Journal of …, 2017 - ingentaconnect.com
… Synthesis was initiated via multi component reaction of 6-methoxy2-naphthol (1) with a mixture of malononitrile (2) and 2,4-dichlorobenzaldehyde (3) in ethanol, in the presence of …
Number of citations: 3 www.ingentaconnect.com
RL Kidwell, M Murphy, SD Darling - Organic Syntheses, 2003 - Wiley Online Library
Abstract Phenols: 6‐Methoxy‐2‐naphthol reactant: 95 g., of 6‐bromo‐2‐methoxynaphthalene product: 6‐methoxy‐2‐naphthol
Number of citations: 0 onlinelibrary.wiley.com
RS Gani, K Timanagouda, S Madhushree… - Journal of King Saud …, 2020 - Elsevier
… Addition of 2,5 dimethoxy substituent (2,5-dimethoxybenzaldehyde) at ortho and meta position in compound 5e and hydroxy, methoxy substituents (6-methoxy-2-naphthol aldehyde) at …
Number of citations: 16 www.sciencedirect.com
NA Nelson, RSP Hsi, JM Schuck… - Journal of the American …, 1960 - ACS Publications
… Birch treatment4 of 6-methoxy-2-naphthol with two molecular equivalents of sodium resulted in the selective reduction of the phenolic ring and gave 6-methoxy-2-tetralone in 70% yield. …
Number of citations: 24 pubs.acs.org
RL Kidwell, M Murphy, SD Darling - Org. Synth, 1969
Number of citations: 30
JO Otutu - Nigerian Journal of Science and Environment, 2013
Number of citations: 0

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